(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine
CAS No.: 1091606-68-6
Cat. No.: VC3300658
Molecular Formula: C26H24NP
Molecular Weight: 381.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1091606-68-6 |
|---|---|
| Molecular Formula | C26H24NP |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | (1R,2R)-2-diphenylphosphanyl-1,2-diphenylethanamine |
| Standard InChI | InChI=1S/C26H24NP/c27-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20,25-26H,27H2/t25-,26-/m1/s1 |
| Standard InChI Key | MIPGTOGPLXZBQX-CLJLJLNGSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)N |
| SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)N |
| Canonical SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)N |
Introduction
(1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine is a complex organophosphorus compound that has garnered significant attention in the field of organic chemistry, particularly due to its role as a chiral ligand in catalytic reactions. This compound is characterized by its unique stereochemistry and the presence of a diphenylphosphino group, which is crucial for its applications in asymmetric synthesis.
Synthesis
The synthesis of (1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine typically involves several steps, including the reaction of diphenylphosphine with a chiral ethanamine precursor. The process requires careful control of reaction conditions to ensure the desired stereochemistry and purity of the final product.
Applications
This compound is primarily used as a ligand in transition metal complexes, particularly in ruthenium-based catalysts. One notable example is Chloro[(R)-2,2''-bis(diphenylphosphino)-1,1''-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]ruthenium(II) complexes, which are employed in asymmetric synthesis reactions due to their chiral environment .
| Application | Description |
|---|---|
| Asymmetric Synthesis | Acts as a chiral ligand in ruthenium complexes for catalyzing asymmetric reactions. |
| Catalysis | Enhances the efficiency and selectivity of catalytic reactions due to its chiral properties. |
Research Findings
Research on (1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine focuses on its role in catalytic reactions and its potential to improve the efficiency and selectivity of these processes. Studies have shown that the compound's chiral environment allows for the selective formation of enantiomers, which is crucial in the synthesis of complex molecules with specific stereochemistry.
Safety and Handling
While specific safety data for (1R,2R)-2-(Diphenylphosphino)-1,2-diphenylethanamine may be limited, compounds with similar structures and functional groups can pose hazards such as skin irritation and toxicity. Handling should be done with caution, using appropriate protective equipment and following standard laboratory safety protocols.
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